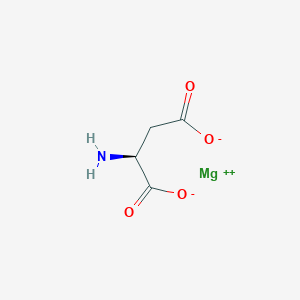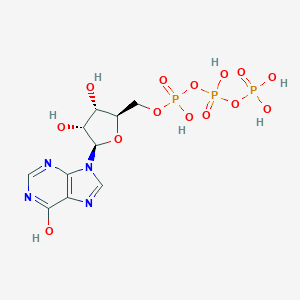
Acide 6-(méthoxycarbonyl)nicotinique
Vue d'ensemble
Description
6-(Methoxycarbonyl)nicotinic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of nicotinic acid, where a methoxycarbonyl group is attached to the sixth position of the pyridine ring.
Applications De Recherche Scientifique
6-(Methoxycarbonyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-(Methoxycarbonyl)nicotinic acid, also known as 2-methyl hydrogen pyridine-2,5-dicarboxylate, is the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are differentially localized to different brain regions and are found on presynaptic terminals as well as in somatodendritic regions of neurons .
Mode of Action
6-(Methoxycarbonyl)nicotinic acid interacts with its targets, the nAChRs, by acting as a peripheral vasodilator to enhance local blood flow at the site of application . It is thought that this compound promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
Biochemical Pathways
It is known that nicotine, a related compound, affects the dopamine systems in the brain
Pharmacokinetics
It is known that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Given the structural similarity between nicotine and 6-(Methoxycarbonyl)nicotinic acid, it is possible that they may have similar pharmacokinetic properties.
Result of Action
It is known that following topical administration, methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application . This vasodilation can lead to a warming sensation and redness of the skin, a phenomenon known as flushing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxycarbonyl)nicotinic acid typically involves the esterification of nicotinic acid followed by selective functionalization. One common method is the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl nicotinate. This intermediate is then subjected to further reactions to introduce the methoxycarbonyl group at the desired position .
Industrial Production Methods
Industrial production of 6-(Methoxycarbonyl)nicotinic acid may involve large-scale esterification processes followed by purification steps to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methoxycarbonyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups, such as alcohols.
Substitution: The pyridine ring can undergo substitution reactions, where different substituents replace the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: The parent compound, which lacks the methoxycarbonyl group.
Methyl Nicotinate: A related compound where the carboxyl group is esterified with methanol.
6-Aminonicotinic Acid: Another derivative with an amino group at the sixth position.
Uniqueness
6-(Methoxycarbonyl)nicotinic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications .
Propriétés
IUPAC Name |
6-methoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXLMSDECGEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342194 | |
| Record name | 6-(Methoxycarbonyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17874-76-9 | |
| Record name | 6-(Methoxycarbonyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)




![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)


